molecular formula C18H21NO2 B027119 4-(4-Methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)phenol CAS No. 106609-37-4

4-(4-Methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)phenol

Cat. No.: B027119
CAS No.: 106609-37-4
M. Wt: 283.4 g/mol
InChI Key: AEYDBUBCNMGOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group, a pyrrolidinylmethyl group, and a hydroxyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to further reactions, such as coupling with a biphenyl derivative, to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy and pyrrolidinylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl alcohols or amines.

Scientific Research Applications

4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-(1-pyrrolidinylmethyl)benzylamine
  • 4-Methoxy-3-(1-pyrrolidinylmethyl)benzaldehyde

Uniqueness

4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol is unique due to its specific combination of functional groups and biphenyl structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

106609-37-4

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)phenol

InChI

InChI=1S/C18H21NO2/c1-21-17-7-4-14(5-8-17)15-6-9-18(20)16(12-15)13-19-10-2-3-11-19/h4-9,12,20H,2-3,10-11,13H2,1H3

InChI Key

AEYDBUBCNMGOBC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCC3

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCC3

106609-37-4

Synonyms

4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol

Origin of Product

United States

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